1-(3,4-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3,4-Dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core fused with a 3,4-dimethylphenyl group and diethylamine substituents
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps. One common synthetic route includes the following steps:
Hydrolysis of Ethyl 5-amino-1H-pyrazole-4-carboxylates: This step involves the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates to form the corresponding carboxylic acids.
Cyclization: The carboxylic acids are then cyclized to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Research: The compound’s interactions with molecular targets and pathways involved in cancer cell proliferation and apoptosis have been a focus of biological research.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDK2/cyclin A2. By binding to the ATP-binding site of CDK2, the compound inhibits the enzyme’s activity, preventing the transfer of phosphate groups to target proteins . This inhibition disrupts cell cycle progression and induces apoptosis in cancer cells .
Comparison with Similar Compounds
1-(3,4-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also target CDK2 and have shown similar cytotoxic activities.
Thioglycoside Derivatives: These compounds have been studied for their dual activity against cancer cell lines and CDK2 inhibition.
1,2,3-Triazole Derivatives: These compounds have been synthesized for their potential anticancer activities and share structural similarities with pyrazolo[3,4-d]pyrimidine derivatives.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against CDK2, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H21N5 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H21N5/c1-5-21(6-2)16-15-10-20-22(17(15)19-11-18-16)14-8-7-12(3)13(4)9-14/h7-11H,5-6H2,1-4H3 |
InChI Key |
ZWIZDDAJDABUPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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